molecular formula C11H9ClO3S B13477162 3-Methoxynaphthalene-2-sulfonyl chloride

3-Methoxynaphthalene-2-sulfonyl chloride

Cat. No.: B13477162
M. Wt: 256.71 g/mol
InChI Key: BNASEVJRZNCLFF-UHFFFAOYSA-N
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Description

3-Methoxynaphthalene-2-sulfonyl chloride is a useful research compound. Its molecular formula is C11H9ClO3S and its molecular weight is 256.71 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H9ClO3S

Molecular Weight

256.71 g/mol

IUPAC Name

3-methoxynaphthalene-2-sulfonyl chloride

InChI

InChI=1S/C11H9ClO3S/c1-15-10-6-8-4-2-3-5-9(8)7-11(10)16(12,13)14/h2-7H,1H3

InChI Key

BNASEVJRZNCLFF-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=CC=CC=C2C=C1S(=O)(=O)Cl

Origin of Product

United States

Synthetic Methodologies for 3 Methoxynaphthalene 2 Sulfonyl Chloride

Classical and Contemporary Approaches to Aryl Sulfonyl Chloride Synthesis

The preparation of aryl sulfonyl chlorides is a cornerstone of organic synthesis, providing key intermediates for sulfonamides, which are prevalent in pharmaceuticals and agrochemicals. nih.govnih.gov Two primary strategies dominate the synthesis of these compounds: electrophilic chlorosulfonation of aromatic rings and the oxidation of organosulfur precursors. nih.gov

Electrophilic Chlorosulfonation Strategies

Direct chlorosulfonation is a classical method for introducing a sulfonyl chloride group onto an aromatic ring. This electrophilic aromatic substitution typically employs strong sulfonating agents like chlorosulfonic acid. However, the regiochemical outcome is dictated by the existing substituents on the aromatic ring. For a substrate like 2-methoxynaphthalene, the methoxy (B1213986) group is an activating, ortho-para-directing group, meaning electrophilic attack would preferentially occur at the C1 and C3 positions, not the desired C2 position for the sulfonyl chloride group relative to a C3 methoxy group.

A more plausible, though complex, approach to achieve the specific substitution pattern of 3-Methoxynaphthalene-2-sulfonyl chloride is through a Sandmeyer-type reaction. This method begins with an appropriately substituted aniline, in this case, 3-methoxy-2-naphthaleneamine. The amine is converted to a diazonium salt, which is then reacted with sulfur dioxide in the presence of a copper catalyst to yield the target sulfonyl chloride. acs.orgresearchgate.net This approach offers precise control over the position of the sulfonyl chloride group, bypassing the regioselectivity limitations of direct electrophilic substitution. Modern variations of this reaction utilize stable sulfur dioxide surrogates, such as DABCO-bis(sulfur dioxide) (DABSO), to avoid the use of gaseous SO₂, and may be performed under aqueous conditions, which can simplify product isolation through precipitation. researchgate.netorganic-chemistry.org

Oxidation-Based Routes to this compound

Oxidation-based methods provide a powerful alternative for the synthesis of aryl sulfonyl chlorides, starting from sulfur compounds in a lower oxidation state, such as thiols or disulfides. researchgate.netacsgcipr.org For the synthesis of this compound, the logical precursor would be 3-methoxynaphthalene-2-thiol.

The oxidative chlorination of this thiol can be achieved using a variety of reagents. Traditional methods often use hazardous reagents like chlorine gas. chemspider.com Contemporary approaches, however, favor safer and more manageable reagents. A combination of hydrogen peroxide and thionyl chloride has been shown to be a highly reactive system for the direct and rapid conversion of thiols to sulfonyl chlorides at room temperature. organic-chemistry.orgorganic-chemistry.org Other effective oxidizing systems include N-chlorosuccinimide (NCS) in the presence of a chloride source, and trichloroisocyanuric acid. chemspider.comorganic-chemistry.org These methods are often high-yielding and proceed under mild conditions. organic-chemistry.org

Mechanistic Considerations in this compound Formation

The mechanisms underlying the formation of aryl sulfonyl chlorides are distinct for each synthetic strategy.

Sandmeyer-Type Reaction: This reaction proceeds through a radical mechanism. The copper catalyst (e.g., CuCl) facilitates a single-electron transfer (SET) to the diazonium salt, leading to the extrusion of nitrogen gas and the formation of an aryl radical. acs.org This radical then adds to sulfur dioxide, forming a sulfonyl radical. A final chlorine atom transfer from the copper(II) chloride complex regenerates the copper(I) catalyst and yields the final aryl sulfonyl chloride product.

Oxidation of Thiols: The oxidative chlorination of a thiol, such as 3-methoxynaphthalene-2-thiol, is a stepwise process. The thiol is first oxidized to a sulfenyl chloride intermediate. Subsequent oxidation and chlorination steps convert the sulfenyl chloride to a sulfinyl chloride, and finally to the sulfonyl chloride. The exact nature of the active oxidizing and chlorinating species depends on the specific reagents used. For instance, with H₂O₂ and SOCl₂, a highly reactive reagent system is formed that facilitates the rapid oxidative chlorination. organic-chemistry.org

Process Optimization and Scalability Studies in the Synthesis of this compound

Optimizing the synthesis of this compound is crucial for maximizing yield, ensuring high purity, and enabling safe and efficient scale-up. This involves a careful selection of reagents and catalysts, as well as precise control over reaction parameters.

Catalytic Systems and Reagent Selection

The choice of reagents and catalysts is fundamental to the success of the synthesis.

Catalysts: In the Sandmeyer-type reaction, copper salts are the conventional catalysts. researchgate.net More recently, heterogeneous photocatalysts like potassium poly(heptazine imide) have been developed as a sustainable, metal-free alternative. nih.govacs.org For oxidation-based routes, certain reactions can be promoted by catalysts; for example, zirconium(IV) chloride has been used to facilitate the oxidative chlorination of thiols. organic-chemistry.orgorgsyn.org

Reagents: The selection of the primary reagent has significant implications for safety, cost, and environmental impact. In oxidation routes, replacing chlorine gas with solid reagents like N-chlorosuccinimide (NCS) or trichloroisocyanuric acid improves handling and safety. chemspider.com In Sandmeyer-type reactions, the use of SO₂ surrogates like DABSO circumvents the challenges associated with handling a toxic gas. organic-chemistry.org

Influence of Reaction Parameters on Yield and Purity

The yield and purity of the final product are highly sensitive to the conditions under which the reaction is performed.

Temperature: Temperature control is critical as many of the reactions involved are highly exothermic. nih.govacs.org For instance, Sandmeyer reactions are typically run at low temperatures (below 5 °C) to ensure the stability of the diazonium salt intermediate. acs.org In oxidation reactions, temperature can influence reaction rate and the formation of byproducts. acs.org

Solvent: The choice of solvent affects reagent solubility and can influence the reaction pathway. Anhydrous acetone (B3395972) has been found to be effective in some palladium-catalyzed chlorosulfonylation reactions. nih.gov For Sandmeyer reactions, conducting the synthesis in an aqueous acidic medium can be advantageous, as the low water solubility of many aryl sulfonyl chlorides causes them to precipitate from the reaction mixture, simplifying isolation and protecting them from hydrolysis. researchgate.net

Reaction Time and Stoichiometry: Optimizing the reaction time is a balance between achieving complete conversion and preventing product degradation. Similarly, the molar ratio of reactants must be carefully controlled. While an excess of an oxidizing or chlorinating agent may be used to drive the reaction to completion, it can also lead to the formation of undesired byproducts. nih.gov

Reactivity Profiles and Reaction Mechanisms of 3 Methoxynaphthalene 2 Sulfonyl Chloride

Electrophilic Nature of the Sulfonyl Chloride Moiety

The sulfonyl chloride functional group in 3-methoxynaphthalene-2-sulfonyl chloride is characterized by a highly electrophilic sulfur atom. This electrophilicity arises from the strong electron-withdrawing effects of the two oxygen atoms and the chlorine atom bonded to the sulfur. This polarization of the S-Cl bond makes the sulfur atom susceptible to attack by nucleophiles.

Nucleophilic Acyl Substitution at the Sulfonyl Sulfur

The reactions of sulfonyl chlorides, including this compound, with nucleophiles are generally described as nucleophilic acyl substitution reactions. masterorganicchemistry.comrsc.org The mechanism is analogous to that of carboxylic acid chlorides, though it does not proceed through a tetrahedral intermediate in the same way due to the geometry of the sulfur center. The reaction is generally considered to be a concerted process, or to involve a very short-lived intermediate. researchgate.net

The general mechanism involves the attack of a nucleophile on the electrophilic sulfur atom, leading to the displacement of the chloride ion as a leaving group. The reactivity of the sulfonyl chloride is influenced by the nature of the aromatic ring system. The 3-methoxy-naphthalene group, with its electron-donating methoxy (B1213986) group, may have a modest effect on the electrophilicity of the sulfonyl sulfur compared to unsubstituted naphthalenesulfonyl chlorides.

Generation of Sulfonyl Radicals and Related Intermediates

Beyond ionic reactions, sulfonyl chlorides can also be precursors to sulfonyl radicals. researchgate.netrsc.org This is often achieved through photoredox catalysis, where visible light and a photocatalyst can induce a single-electron transfer to the sulfonyl chloride. nih.govnih.gov This process leads to the cleavage of the S-Cl bond, generating a sulfonyl radical and a chloride anion. researchgate.net

These highly reactive sulfonyl radicals can then participate in a variety of subsequent reactions, such as addition to alkenes and alkynes, providing a pathway to a diverse range of organosulfur compounds. nih.gov While specific studies on the generation of the 3-methoxynaphthalene-2-sulfonyl radical are not prevalent, the general principles of photoredox-mediated radical generation from aryl sulfonyl chlorides are well-established. researchgate.netrsc.org

Transformations Involving this compound

The electrophilic nature of this compound allows it to undergo a variety of transformations, with N-sulfonylation reactions being among the most significant.

N-Sulfonylation Reactions: Formation of Naphthalene-Based Sulfonamides

The reaction of this compound with primary or secondary amines is a fundamental method for the synthesis of N-substituted 3-methoxynaphthalene-2-sulfonamides. These sulfonamides are an important class of compounds with a wide range of applications.

Primary and secondary amines act as nucleophiles, attacking the electrophilic sulfur atom of the sulfonyl chloride. libretexts.orgorgsyn.org This reaction typically requires a base to neutralize the hydrochloric acid that is formed as a byproduct. cbijournal.comresearchgate.net Common bases used for this purpose include pyridine (B92270) or triethylamine.

The general reaction is as follows:

RNH₂ (primary amine) + 3-MeO-C₁₀H₆SO₂Cl → 3-MeO-C₁₀H₆SO₂NHR + HCl R₂NH (secondary amine) + 3-MeO-C₁₀H₆SO₂Cl → 3-MeO-C₁₀H₆SO₂NR₂ + HCl

The reactivity of the amine plays a crucial role in the reaction rate. Primary amines are generally more reactive than secondary amines due to less steric hindrance around the nitrogen atom. Aromatic amines are typically less nucleophilic than aliphatic amines due to the delocalization of the nitrogen lone pair into the aromatic ring.

Table 1: Illustrative Examples of N-Sulfonylation Reactions with Aryl Sulfonyl Chlorides

AmineSulfonyl ChlorideProductYield (%)
AnilineBenzenesulfonyl chlorideN-Phenylbenzenesulfonamide95
Diethylaminep-Toluenesulfonyl chlorideN,N-Diethyl-4-methylbenzenesulfonamide92
MorpholineBenzenesulfonyl chloride4-(Phenylsulfonyl)morpholine98
BenzylamineNaphthalenesulfonyl chlorideN-Benzylnaphthalenesulfonamide90

Regioselectivity: In cases where the amine substrate contains multiple nucleophilic sites, the regioselectivity of the N-sulfonylation reaction can be a key consideration. For instance, in molecules with both an amino group and a hydroxyl group, sulfonylation will preferentially occur at the more nucleophilic nitrogen atom. The inherent difference in nucleophilicity between amines and alcohols generally allows for high regioselectivity under standard reaction conditions. beilstein-journals.org

Stereoselectivity: When this compound reacts with a chiral amine, the resulting sulfonamide will be a diastereomer if the amine is enantiomerically pure. The sulfonylation reaction itself does not typically create a new stereocenter at the sulfur atom under standard conditions. However, if the resulting sulfonamide is used in subsequent reactions, the stereochemistry of the amine portion can influence the stereochemical outcome of those reactions. The bulky 3-methoxynaphthalene-2-sulfonyl group can exert significant steric influence, which can be exploited in asymmetric synthesis.

O-Sulfonylation Reactions: Synthesis of Sulfonate Esters

This compound is a reactive precursor for the synthesis of sulfonate esters through O-sulfonylation. This reaction typically involves the treatment of an alcohol or phenol (B47542) with the sulfonyl chloride in the presence of a base. eurjchem.com The base, often an amine like pyridine or triethylamine, serves to neutralize the hydrogen chloride byproduct generated during the reaction. scholaris.ca This process is a widely utilized method for converting hydroxyl groups into good leaving groups for subsequent nucleophilic substitution or elimination reactions.

The general mechanism involves the nucleophilic attack of the hydroxyl oxygen atom on the electrophilic sulfur atom of the sulfonyl chloride. This is followed by the elimination of a chloride ion, resulting in the formation of the sulfonate ester. The methoxy group on the naphthalene (B1677914) ring can influence the reactivity of the sulfonyl chloride through electronic effects.

Research has demonstrated the versatility of this reaction with various sulfonyl chlorides and phenols, achieving good to excellent yields under optimized conditions. researchgate.net For instance, studies on similar sulfonyl chlorides show that both electron-donating and electron-withdrawing substituents on the aromatic ring of the sulfonyl chloride can be well-tolerated, reacting efficiently with phenols to yield the corresponding sulfonate esters. researchgate.net While specific examples detailing the reaction of this compound with a wide range of alcohols are not extensively documented in the provided results, the general reactivity pattern of sulfonyl chlorides suggests its broad applicability. eurjchem.comeurjchem.com

Below is an interactive data table summarizing representative O-sulfonylation reactions involving various sulfonyl chlorides, illustrating the general conditions and outcomes of such transformations.

S-Sulfonylation Reactions: Preparation of Sulfones and Thiosulfonates

This compound also participates in S-sulfonylation reactions, reacting with sulfur nucleophiles to form sulfones and thiosulfonates.

Thiosulfonates are synthesized by the reaction of a sulfonyl chloride with a thiol (R'-SH) or a thiolate salt. wikipedia.org This reaction involves the nucleophilic attack of the sulfur atom of the thiol or thiolate on the sulfonyl chloride's sulfur atom, leading to the formation of a sulfur-sulfur bond and the elimination of chloride. wikipedia.org Thiosulfonates are valuable intermediates in organic synthesis. uantwerpen.be

Sulfones can be prepared from sulfonyl chlorides through various methods. One common approach involves the reaction of sulfonyl chlorides with organometallic reagents. Another method is the reduction of the sulfonyl chloride to a sulfinate salt, which is then alkylated to yield the sulfone. rsc.org For example, sulfonyl chlorides can be reduced by magnesium to form magnesium sulfinate salts, which subsequently react with alkyl halides to produce sulfones in a one-pot procedure. rsc.org

The following table provides examples of S-sulfonylation reactions, showcasing different synthetic routes to sulfones and thiosulfonates from sulfonyl chlorides.

Cross-Coupling Reactions Incorporating this compound

Aryl sulfonyl chlorides, including derivatives like this compound, have emerged as versatile electrophiles in various transition metal-catalyzed cross-coupling reactions. epfl.ch These reactions proceed via the cleavage of the C-S bond, allowing for the formation of new carbon-carbon or carbon-heteroatom bonds.

Palladium-catalyzed reactions such as the Stille, Suzuki-Miyaura, and Negishi couplings have been successfully employed with arenesulfonyl chlorides. epfl.chresearchgate.net In these transformations, the sulfonyl chloride group effectively acts as a leaving group, enabling the coupling of the naphthalene moiety with a diverse range of coupling partners. For instance, in the Stille coupling, arenesulfonyl chlorides react with organostannanes in the presence of a palladium catalyst. researchgate.net Similarly, Suzuki-Miyaura couplings would involve the reaction with boronic acids.

The reactivity of arenesulfonyl chlorides in these cross-coupling reactions has been found to be comparable to or, in some cases, even greater than that of aryl bromides, making them attractive alternatives to traditional aryl halides. epfl.ch Copper-catalyzed cross-coupling reactions have also been developed for the formation of C-N bonds, for example, in the N-arylation of sulfonamides with aryl chlorides. nih.gov While not specifically detailing this compound, these general methodologies are applicable to it.

Advanced Mechanistic Investigations

Computational methods, particularly Density Functional Theory (DFT), are powerful tools for elucidating the electronic structure, reactivity, and reaction mechanisms of molecules like this compound. DFT calculations can provide insights into bond energies, charge distributions, and the energies of frontier molecular orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

For related sulfonyl-containing compounds, DFT studies have been used to compare molecular structures with crystallographic data, investigate intermolecular interactions, and predict reactivity. researchgate.net For instance, analysis of sulfonyl chlorides versus sulfonyl fluorides has revealed differences in their noncovalent interactions, which can be rationalized through computational studies. nih.gov In the context of reaction mechanisms, DFT has been employed to investigate the energetics of transition states and intermediates in processes like the alkoxycarbonylation of alkenes catalyzed by palladium complexes, helping to determine rate-determining steps. mdpi.com

While specific DFT studies on this compound were not found in the search results, the application of these methods would likely involve:

FMO Analysis: The LUMO of this compound would be expected to be centered on the sulfonyl group, particularly the sulfur atom, indicating its susceptibility to nucleophilic attack. The HOMO would likely be distributed across the naphthalene ring system.

Reaction Pathway Modeling: DFT could be used to model the transition states of its reactions, such as O-sulfonylation or cross-coupling, to understand the activation barriers and the influence of the methoxy substituent on the reaction kinetics.

Spectroscopic and kinetic studies are essential for experimentally probing reaction mechanisms. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and UV-Vis spectroscopy can be used to monitor the progress of reactions involving this compound, identify intermediates, and determine reaction rates.

Kinetic studies, by measuring the rate of reaction as a function of reactant concentrations, temperature, and catalyst loading, can help to establish the rate law for a given transformation. This information is crucial for deducing the reaction mechanism. For example, kinetic absorption spectroscopy has been used to study the photolysis of thionyl chloride (SOCl₂), a related sulfur-chlorine compound, to understand the primary dissociation processes and the kinetics of the resulting radicals. rsc.org

For reactions involving this compound, a typical kinetic study might involve:

Monitoring the disappearance of the sulfonyl chloride or the appearance of the product over time using a spectroscopic technique (e.g., NMR or UV-Vis).

Performing a series of experiments where the initial concentration of each reactant is systematically varied to determine the order of the reaction with respect to each component.

Studying the effect of temperature on the reaction rate to determine the activation parameters (e.g., activation energy, enthalpy, and entropy of activation).

Such experimental data, when combined with computational results, can provide a comprehensive understanding of the reaction pathways of this compound.

Applications of 3 Methoxynaphthalene 2 Sulfonyl Chloride in Complex Molecular Architectures

Fabrication of Naphthalene-Fused Heterocyclic Scaffolds

The inherent reactivity of the sulfonyl chloride group in 3-methoxynaphthalene-2-sulfonyl chloride, coupled with the aromatic nature of the naphthalene (B1677914) ring, makes it a valuable precursor for the synthesis of various fused heterocyclic systems. These scaffolds are of significant interest due to their potential applications in medicinal chemistry and materials science.

Synthesis of Benzotriazole (B28993) Derivatives

Benzotriazoles are a class of heterocyclic compounds known for their wide range of biological activities. The synthesis of novel benzotriazole derivatives often involves the incorporation of various aryl sulfonyl moieties to enhance their pharmacological profiles. While direct reactions involving this compound and benzotriazole precursors are not extensively detailed in the available literature, the general synthetic strategies for aryl sulfonamido-benzotriazoles provide a foundational understanding. Typically, the synthesis involves the reaction of a sulfonyl chloride with an amino-substituted benzotriazole or the reaction of an amino-functionalized arylsulfonamide with a benzotriazole precursor. researchgate.netiisj.ingsconlinepress.com The naphthalene moiety from this compound would be expected to impart unique photophysical and biological properties to the resulting benzotriazole derivatives.

For instance, a plausible synthetic route could involve the reaction of this compound with an amino-benzotriazole in the presence of a base to yield the corresponding N-sulfonylated benzotriazole. The reaction conditions, such as solvent and temperature, would be crucial in optimizing the yield and purity of the final product.

Reactant 1Reactant 2Product ClassPotential Application
This compoundAmino-substituted benzotriazoleNaphthalene-sulfonamido-benzotriazolesCNS activity, Antifungal agents researchgate.netnih.gov

Construction of Oxadiazole and Thiadiazole Ring Systems

Oxadiazole and thiadiazole rings are important five-membered heterocyclic motifs found in many biologically active compounds. nih.gov The synthesis of naphthalene-containing oxadiazoles (B1248032) and thiadiazoles can be achieved through multi-step reaction sequences starting from precursors that can be derived from this compound. A common strategy involves the conversion of a carboxylic acid to an acid hydrazide, which then undergoes cyclization to form the desired heterocycle. nih.gov

In the context of this compound, a synthetic pathway could begin with the conversion of the sulfonyl chloride to a corresponding sulfonamide bearing a carboxyl group. This carboxylated sulfonamide could then be transformed into an acid hydrazide. Subsequent treatment of the acid hydrazide with a dehydrating agent like phosphorus pentoxide would yield the oxadiazole, while reaction with a sulfurating agent such as phosphorus pentasulfide would lead to the thiadiazole ring. nih.gov

IntermediateReagentHeterocyclic Product
Naphthalene-sulfonamide with a carboxyl groupPhosphorus pentoxideNaphthalene-sulfonamido-oxadiazole
Naphthalene-sulfonamide with a carboxyl groupPhosphorus pentasulfideNaphthalene-sulfonamido-thiadiazole

Role in the Synthesis of Sophisticated Sulfonamide Derivatives

The reaction of this compound with a wide array of amines provides a direct and efficient route to a diverse library of sulfonamide derivatives. researchgate.net These compounds are of significant interest due to their prevalence in pharmaceuticals and agrochemicals.

Design and Synthesis of Multi-Substituted Sulfonamide Compounds

The synthesis of multi-substituted sulfonamides using this compound allows for the systematic modification of the chemical structure to fine-tune its biological activity. By reacting the sulfonyl chloride with various primary and secondary amines, a wide range of N-substituted sulfonamides can be prepared. organic-chemistry.org This approach is fundamental in medicinal chemistry for structure-activity relationship (SAR) studies. The naphthalene core provides a lipophilic and sterically defined scaffold, while the methoxy (B1213986) group can influence the electronic properties and metabolic stability of the molecule.

AmineResulting SulfonamidePotential Structural Features
AnilineN-phenyl-3-methoxynaphthalene-2-sulfonamideAromatic substitution on the phenyl ring
BenzylamineN-benzyl-3-methoxynaphthalene-2-sulfonamideSubstitution on the benzyl (B1604629) group
Morpholine2-(morpholinosulfonyl)-3-methoxynaphthaleneHeterocyclic amine incorporation

Stereocontrolled Approaches in Building Naphthalene-Sulfonamide Architectures

The development of stereocontrolled methods for the synthesis of chiral sulfonamides is a significant area of research, as the stereochemistry of a molecule can have a profound impact on its biological activity. organic-chemistry.org While traditional methods involving the reaction of sulfonyl chlorides with chiral amines can lead to racemization, modern approaches focus on the use of chiral sulfinates or stereoretentive amination reactions. organic-chemistry.orgorganic-chemistry.org

In the context of this compound, a stereocontrolled synthesis could involve its conversion to a chiral sulfinate ester. This intermediate could then be reacted with an amine under conditions that preserve the stereochemical integrity of the chiral center. This would allow for the synthesis of enantiomerically pure naphthalene-sulfonamides, which are valuable for investigating stereospecific interactions with biological targets.

Contribution to Site-Selective Functionalization Strategies

Site-selective C-H functionalization has emerged as a powerful tool in organic synthesis, allowing for the direct modification of specific C-H bonds in a molecule. rsc.org The sulfonyl group can act as a directing group in such transformations, guiding the reaction to a specific position on the aromatic ring. While the direct use of this compound in this context is not extensively documented, the principles of sulfonamide-directed C-H functionalization are well-established. researchgate.net

Aryl sulfonamides derived from this compound could be subjected to transition metal-catalyzed C-H activation reactions. The sulfonamide group can direct the catalyst to the ortho-position of the naphthalene ring, enabling the introduction of various functional groups at that site. This strategy would provide a route to highly functionalized naphthalene derivatives that would be difficult to access through traditional methods. nih.govresearchgate.net This approach offers a pathway to novel molecular architectures with potential applications in materials science and drug discovery. researchgate.net

Directing GroupCatalystFunctionalization
SulfonamidePalladium(II)Arylation
SulfonamideRhodium(III)Alkenylation
SulfonamideIridium(I)Borylation

C-H Sulfonylation Methodologies

Direct C-H sulfonylation has emerged as a powerful tool for the formation of carbon-sulfur bonds, and sulfonyl chlorides are key reagents in these transformations. While specific studies detailing the use of this compound in C-H sulfonylation are not extensively documented in publicly available literature, the general methodologies provide a framework for its potential applications.

Transition-metal catalysis, particularly with palladium and rhodium, is a common strategy for directed C-H sulfonylation. In these reactions, a directing group on the substrate guides the metal catalyst to a specific C-H bond, which is then cleaved and functionalized with the sulfonyl group from the sulfonyl chloride. For instance, palladium-catalyzed ortho-sulfonylation of 2-aryloxypyridines has been demonstrated with various sulfonyl chlorides, suggesting a potential application for this compound in synthesizing ortho-sulfonylated phenols.

Recent advancements have also focused on photoredox catalysis for hydrosulfonylation of alkenes, offering a mild and efficient alternative to traditional methods. These radical-based processes often exhibit broad substrate scope and functional group tolerance, indicating that this compound could potentially be employed to generate novel sulfonated compounds.

Chemo- and Regioselective Transformations

The reactivity of the sulfonyl chloride group allows for a range of chemo- and regioselective transformations, enabling precise modifications of polyfunctional molecules. The electrophilic nature of the sulfur atom in this compound makes it a prime target for nucleophilic attack.

One of the most fundamental reactions is the formation of sulfonamides through reaction with primary or secondary amines. This reaction is typically highly chemoselective, favoring the reaction at the sulfonyl chloride over other electrophilic sites. The resulting 3-methoxynaphthalene-2-sulfonamides are valuable motifs in medicinal chemistry.

Furthermore, under specific conditions, sulfonyl chlorides can participate in regioselective reactions. For example, in the presence of a suitable catalyst and reaction partner, it is possible to direct the sulfonylation to a specific position on a heterocyclic or aromatic ring. While specific examples with this compound are not readily found, the principles of regioselective synthesis with other sulfonyl chlorides, such as the synthesis of C3-sulfonate esters of quinolines from quinoline (B57606) N-oxides, suggest the potential for similar controlled reactivity.

The following table summarizes the potential chemo- and regioselective transformations involving this compound based on established methodologies for sulfonyl chlorides.

TransformationReactant(s)Product TypeSelectivityPotential Catalyst/Conditions
Sulfonamide FormationPrimary/Secondary AmineN-substituted sulfonamideChemoselectiveBase (e.g., pyridine (B92270), triethylamine)
Sulfonate Ester FormationAlcohol/Phenol (B47542)Sulfonate esterChemoselectiveBase (e.g., pyridine)
Regioselective SulfonylationHeterocyclic N-oxideHeteroaryl sulfonateRegioselectiveMetal-free or Lewis acid catalysis
HydrosulfonylationAlkeneAlkyl sulfoneRegioselectivePhotoredox catalysis

Integration into Multicomponent Reactions for Scaffold Diversity

Multicomponent reactions (MCRs) are powerful synthetic strategies that allow for the construction of complex molecules from three or more starting materials in a single step. The integration of sulfonyl chlorides into MCRs can lead to a rapid increase in molecular diversity and the generation of novel scaffolds.

While the direct participation of this compound in classic MCRs like the Ugi or Passerini reaction is not a common pathway, its derivatives, particularly sulfonamides, can be key components. For instance, a primary sulfonamide derived from this compound could serve as the amine component in an Ugi reaction. This would incorporate the 3-methoxynaphthalene-2-sulfonyl moiety into a complex, peptide-like scaffold.

The general scheme for such a hypothetical Ugi-type reaction is presented below:

Hypothetical Ugi-type Reaction Incorporating a 3-Methoxynaphthalene-2-sulfonamide Derivative

Component 1 (Aldehyde/Ketone)Component 2 (Amine)Component 3 (Carboxylic Acid)Component 4 (Isocyanide)Product Scaffold
R¹-CHO3-MeO-Nap-SO₂-NH₂R²-COOHR³-NCα-Acylamino amide with 3-methoxynaphthalene-2-sulfonyl group

This approach highlights the potential for creating libraries of diverse compounds centered around the 3-methoxynaphthalene-2-sulfonyl core, which can be valuable for screening in drug discovery and materials science. The efficiency and atom economy of MCRs make this an attractive strategy for generating structural diversity.

Emerging Research Frontiers and Future Prospects for 3 Methoxynaphthalene 2 Sulfonyl Chloride Chemistry

Development of Sustainable and Environmentally Benign Synthesis Protocols

Traditional methods for the synthesis of sulfonyl chlorides often rely on harsh reagents and generate significant chemical waste, prompting the development of more sustainable alternatives. A significant advancement in this area is the move away from hazardous chlorinating agents like chlorine gas.

One promising green approach involves the oxidative chlorination of thiols or their derivatives under metal-free conditions. For instance, a protocol utilizing oxygen as the terminal oxidant in the presence of ammonium (B1175870) nitrate (B79036) and aqueous hydrochloric acid presents an environmentally benign pathway to sulfonyl chlorides. Another sustainable method employs Oxone® and a chloride source in an aqueous medium, aligning with the principles of green chemistry by using water as a solvent.

Furthermore, the use of S-alkylisothiourea salts as odorless and stable precursors for sulfonyl chlorides represents a significant step towards safer and more environmentally friendly synthesis. These salts can be converted to sulfonyl chlorides using N-chlorosuccinimide (NCS) as the chlorinating agent. This method is not only operationally simple and scalable but also allows for the recycling of the succinimide (B58015) byproduct back to NCS, creating a more sustainable process. Variations of this approach utilize sodium hypochlorite (B82951) (bleach) or sodium chlorite (B76162) for the oxidative chlorosulfonation, further highlighting the move towards cleaner and more economical synthetic routes.

These sustainable protocols, while demonstrated for a range of sulfonyl chlorides, are highly applicable to the synthesis of 3-Methoxynaphthalene-2-sulfonyl chloride, offering pathways that reduce environmental impact and improve safety.

Starting MaterialKey ReagentsEnvironmental/Sustainability Advantage
ThiolsO₂, NH₄NO₃, aq. HClMetal-free, uses oxygen as terminal oxidant.
Thiols, DisulfidesOxone®, KClUtilizes water as a green solvent.
S-Alkylisothiourea saltsN-Chlorosuccinimide (NCS)Avoids hazardous reagents, byproduct can be recycled. acs.orgdurham.ac.uk
S-Alkylisothiourea saltsBleach (NaOCl)Clean, economic, and worker-friendly. nih.gov
S-Alkylisothiourea saltsSodium Chlorite (NaClO₂)Convenient, safe, and environmentally benign. nih.gov

Exploration of Novel Catalytic Systems for Enhanced Reactivity

The exploration of novel catalytic systems is a key frontier for enhancing the reactivity and efficiency of sulfonyl chloride synthesis. Transition-metal catalysis has emerged as a powerful tool for these transformations.

Copper-catalyzed systems have shown considerable promise in the synthesis of aryl sulfonyl chlorides. For example, copper salts can catalyze the reaction of arylsulfonyl chlorides with various substrates, including the remote C-H arylsulfonylation of benzamides. acs.org These reactions often proceed under relatively mild conditions and demonstrate good functional group tolerance. The mechanism is thought to involve the formation of an arylsulfonyl radical through a single electron transfer (SET) process. acs.org

Palladium-catalyzed cross-coupling reactions have also been developed for the synthesis of aryl sulfonyl chlorides from arylboronic acids. nih.govmit.edu This method offers significant advantages in terms of functional group tolerance and regioselectivity, allowing for the synthesis of complex sulfonyl chlorides that are inaccessible through traditional electrophilic aromatic substitution. nih.govmit.edu

In recent years, visible-light photocatalysis has emerged as a sustainable and powerful strategy. Heterogeneous, metal-free photocatalysts, such as potassium poly(heptazine imide), can mediate the synthesis of sulfonyl chlorides from arenediazonium salts under mild, room-temperature conditions. mpg.denih.gov This approach offers a green alternative to the classical Meerwein chlorosulfonylation, which typically relies on copper catalysts. mpg.denih.gov These photocatalytic systems often exhibit high tolerance for various functional groups, making them highly versatile. mpg.denih.gov

Catalytic SystemPrecursorsKey Advantages
Copper-based catalystsArylsulfonyl chlorides, AlkenesGood yields, mild conditions, potential for remote C-H functionalization. acs.org
Palladium-based catalystsArylboronic acidsHigh functional group tolerance, excellent regioselectivity. nih.govmit.edu
Heterogeneous Photocatalysts (e.g., K-PHI)Arenediazonium salts, SO₂ sourceMetal-free, mild reaction conditions (visible light, room temp.), high functional group tolerance. mpg.denih.gov

Unconventional Reaction Pathways and Synthetic Transformations

Beyond traditional synthetic routes, researchers are exploring unconventional pathways to access and utilize sulfonyl chlorides. These novel transformations often provide access to complex molecules with greater efficiency.

One notable unconventional pathway is the use of stable sulfur dioxide surrogates, such as DABSO (1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide)). organic-chemistry.org This bench-stable solid can replace gaseous SO₂, simplifying handling and improving safety in reactions like the Sandmeyer-type synthesis of sulfonyl chlorides from anilines. organic-chemistry.org This approach allows for the direct conversion of readily available anilines to the corresponding sulfonyl chlorides with high regiocontrol. durham.ac.uk

Continuous flow synthesis is another emerging area that offers significant advantages for the preparation of sulfonyl chlorides. researchgate.netrsc.org This technology allows for precise control over reaction parameters, such as temperature and mixing, leading to improved safety, scalability, and product consistency. rsc.org For exothermic reactions, like many chlorosulfonylation processes, continuous flow reactors can effectively dissipate heat, preventing thermal runaways. rsc.org This methodology has been successfully applied to the synthesis of aryl sulfonyl chlorides from anilines and disulfides. researchgate.netrsc.org

Furthermore, novel transformations of the sulfonyl chloride group itself are being investigated. For instance, pyrylium (B1242799) salts can activate the typically unreactive primary sulfonamide group, enabling its conversion back to a sulfonyl chloride under mild conditions. researchgate.net This allows for the late-stage functionalization of complex molecules containing a sulfonamide moiety, providing a powerful tool for medicinal chemistry and drug discovery. researchgate.net

Unconventional ApproachDescriptionKey Benefits
Use of SO₂ Surrogates (e.g., DABSO)Stable, solid SO₂ equivalent for Sandmeyer-type reactions. organic-chemistry.orgImproved safety and handling compared to gaseous SO₂. organic-chemistry.org
Continuous Flow SynthesisReactions are performed in a continuously flowing stream rather than a batch. researchgate.netrsc.orgEnhanced safety, scalability, and consistency; precise control over reaction conditions. rsc.org
Late-Stage Sulfonamide ActivationPyrylium salts enable the conversion of primary sulfonamides to sulfonyl chlorides. researchgate.netAllows for late-stage modification of complex molecules and drug candidates. researchgate.net

Predictive Modeling and Data-Driven Approaches in Sulfonyl Chloride Chemistry

The integration of computational tools and data-driven approaches is set to revolutionize the study of sulfonyl chloride chemistry. Predictive modeling and computational studies provide deep mechanistic insights and can accelerate the discovery and optimization of new reactions.

Density Functional Theory (DFT) calculations are being used to investigate the mechanisms of reactions involving sulfonyl chlorides. For example, DFT studies have elucidated the SN2 mechanism of the chloride-chloride exchange reaction in arenesulfonyl chlorides and have explained the counterintuitive accelerating effect of ortho-alkyl groups on this substitution. nih.gov Such computational insights can help in the rational design of substrates and catalysts for improved reactivity.

Data-driven approaches, including the use of Design of Experiments (DoE) and real-time data analysis, are being implemented in automated continuous synthesis platforms. mdpi.com This allows for the rapid optimization of reaction conditions and the development of robust and scalable manufacturing processes for aryl sulfonyl chlorides. mdpi.com

Predictive models are also becoming increasingly important in the broader context of drug discovery, where sulfonyl chloride derivatives play a crucial role. These models can predict biological activity, drug-target interactions, and metabolic pathways for novel compounds. cas.org By leveraging large datasets and machine learning algorithms, these tools can help prioritize synthetic targets and guide the design of new molecules with desired properties. cas.org The correlation of solvolysis rates of sulfonyl chlorides using extended Grunwald-Winstein equations is another example of a data-driven approach to understanding reactivity in different solvent systems. mdpi.comnih.gov

ApproachApplication in Sulfonyl Chloride ChemistryPotential Impact
Density Functional Theory (DFT)Mechanistic studies of reactions, understanding substituent effects on reactivity. nih.govRational design of catalysts and substrates, prediction of reaction outcomes.
Automated Continuous Synthesis with DoEOptimization of reaction conditions for the synthesis of aryl sulfonyl chlorides. mdpi.comDevelopment of efficient, scalable, and safe manufacturing processes.
Predictive Modeling in Drug DiscoveryPrediction of biological activity and metabolic fate of sulfonyl chloride-derived compounds. cas.orgAcceleration of drug discovery pipelines, design of more effective and safer drugs.
Kinetic Modeling (e.g., Grunwald-Winstein Equation)Correlation of solvolysis rates to predict reactivity in various solvents. mdpi.comnih.govBetter understanding of solvent effects on reaction mechanisms and rates.

Q & A

Q. What are the common synthetic routes for 3-Methoxynaphthalene-2-sulfonyl chloride, and how do reaction conditions influence yield?

  • Methodological Answer : The compound is typically synthesized via sulfonation of 3-methoxynaphthalene followed by chlorination. Key steps include:
  • Sulfonation : Using chlorosulfonic acid (ClSO₃H) under controlled temperatures (0–5°C) to avoid over-sulfonation .
  • Chlorination : Reaction with phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂) to convert the sulfonic acid intermediate to the sulfonyl chloride .
    Continuous flow synthesis (e.g., using acetonitrile as a solvent at 40°C and 4 bar pressure) improves yield (up to 90%) by minimizing side reactions . Batch methods require rigorous temperature control to prevent hydrolysis.

Q. How can the sulfonyl chloride group be functionalized, and what analytical techniques confirm successful substitution?

  • Methodological Answer : The sulfonyl chloride group undergoes nucleophilic substitution with amines, alcohols, or thiols. Example protocol:
  • Reaction with Amines : Stir equimolar amounts of the sulfonyl chloride and amine in dichloromethane (DCM) with pyridine as a base (0°C to room temperature, 2–4 hours).
  • Analysis : Confirm product formation via ¹H/¹³C NMR (disappearance of S–Cl resonance at ~170 ppm) and FT-IR (loss of S=O–Cl stretch at 1375 cm⁻¹) .
    Purity is assessed using HPLC (C18 column, acetonitrile/water gradient) .

Q. What purification techniques are optimal for isolating this compound?

  • Methodological Answer : Due to its moisture sensitivity, purification requires anhydrous conditions:
  • Recrystallization : Use hexane/ethyl acetate mixtures under nitrogen .
  • Column Chromatography : Neutral alumina with 5% EtOAc in hexane (Rf ~0.3). Monitor via TLC (UV detection) .
    Post-purification, store under argon at –20°C to prevent hydrolysis .

Advanced Research Questions

Q. How can kinetic studies optimize continuous flow synthesis of sulfonyl chlorides?

  • Methodological Answer : Design a stopped-flow reactor coupled with UV-Vis spectroscopy to monitor real-time conversion. Parameters to assess:
  • Residence Time : Vary flow rates (0.1–2 mL/min) to determine optimal contact time.
  • Temperature Dependence : Use Arrhenius plots (e.g., 20–60°C) to calculate activation energy (Eₐ) .
    Contradictory data may arise from competing hydrolysis pathways; mitigate by incorporating moisture traps (e.g., molecular sieves) .

Q. What computational methods predict the reactivity of this compound with biomolecules?

  • Methodological Answer : Perform density functional theory (DFT) calculations (B3LYP/6-31G* level) to:
  • Map electrostatic potential surfaces, identifying electrophilic sites (e.g., sulfur atom).
  • Simulate nucleophilic attack by cysteine residues (ΔG‡ < 20 kcal/mol indicates high reactivity) .
    Compare with experimental LC-MS/MS data from protein-binding assays to validate computational models .

Q. How can researchers stabilize reactive intermediates during large-scale synthesis?

  • Methodological Answer :
  • In Situ Generation : Use flow chemistry to generate intermediates (e.g., sulfonic acid) and immediately react with PCl₅, minimizing degradation .
  • Cryogenic Conditions : Conduct reactions at –78°C (dry ice/acetone bath) to suppress side reactions.
    Stability studies via accelerated aging (40°C/75% RH for 14 days) assess decomposition pathways (e.g., hydrolysis to sulfonic acid) .

Data Contradictions and Resolution

  • Chlorination Reagents : recommends PCl₅, while uses SOCl₂. Resolution: SOCl₂ is preferable in flow systems due to lower corrosivity, but PCl₅ may yield higher purity in batch reactions .
  • Biological Activity : suggests potential bioactivity in analogs, but no direct data exists for this compound. Researchers should validate via enzyme inhibition assays (e.g., trypsin or carbonic anhydrase) .

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